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Introduction

Paxalisib (formerly GDC-0084) is an investigational, brain-penetrant, small-molecule inhibitor
of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (NTOR)
pathways.[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth,
proliferation, and survival, and its aberrant activation is a frequent oncogenic driver in a
multitude of cancers, including over 85% of glioblastomas.[4][5] In pediatric brain tumors,
particularly aggressive subtypes like Atypical Teratoid/Rhabdoid Tumors (AT/RT) and Diffuse
Midline Gliomas (DMG), including Diffuse Intrinsic Pontine Glioma (DIPG), this pathway is often
constitutively active, making it a prime therapeutic target.[4][6][7]

Paxalisib's defining characteristic is its ability to effectively cross the blood-brain barrier, a
significant hurdle that limits the efficacy of many systemic cancer therapies in treating central
nervous system malignancies.[2][5][8] This attribute makes it a promising agent for these
difficult-to-treat childhood cancers. This document provides a detailed overview of the core
preclinical data for paxalisib in pediatric brain tumor models, focusing on quantitative
outcomes, experimental methodologies, and the underlying molecular pathways.

Mechanism of Action: PISK/Akt/mTOR Inhibition

Paxalisib functions by specifically inhibiting class | PI3K, which in turn prevents the activation
of the downstream PI3K/AKT/mTOR signaling pathway.[3] This inhibition blocks the
phosphorylation of Akt and subsequent activation of mTOR, leading to a reduction in tumor cell
growth and survival.[2][8] The U.S. Food and Drug Administration (FDA) has recognized its
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potential by granting Rare Pediatric Disease Designation (RPDD) and Orphan Drug
Designation for both DIPG and AT/RT.[1][9][10][11]
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Caption: Paxalisib inhibits the PI3K/Akt/mTOR signaling pathway.

Preclinical Efficacy in Atypical Teratoid/Rhabdoid
Tumors (AT/RT)

AT/RTs are among the most common and aggressive malignant brain tumors in infants, with
limited effective treatment options.[6] Preclinical studies have demonstrated the potential of
paxalisib as both a monotherapy and in combination regimens.

Quantitative Data: AT/RT Models
Statistical

Model Type Treatment Key Finding L Reference
Significance

Extended
Orthotopic Paxalisib median survival p=0.001 (log- 6]
Xenograft Monotherapy from 40 to 54 rank test)
days
Synergistic
Paxalisib + Y g ) )
. _ o reduction in Bliss synergy
In Vitro Mirdametinib [6]
. AT/RT growth score: 16.77
(MEK Inhibitor) o
and viability

Experimental Protocols

» Orthotopic Xenograft Model: Human AT/RT cells were surgically implanted into the brains of
immunodeficient mice. Tumor growth was monitored, and mice were treated with paxalisib.
Survival was the primary endpoint, with statistical analysis performed using the log-rank test.

[6]

* RNA Sequencing (RNASeq): To understand mechanisms of resistance, RNA was extracted
from tumor tissue after paxalisib treatment. Subsequent sequencing and KEGG pathway
analysis identified the reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway.[6]

o Western Blot Analysis: Protein lysates from treated cells were used to determine the levels of
key proteins. This method confirmed that the combination of paxalisib and mirdametinib
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induced high levels of apoptosis and cell senescence, as evidenced by changes in cPARP,
pRB, P21, and P16 levels.[6]

Resistance Pathway and Combination Strategy

RNASeq analysis revealed that inhibiting the PI3K pathway with paxalisib led to a
compensatory activation of the MAPK pathway, a known parallel signaling cascade that also
promotes cell growth and survival. This finding provided a strong rationale for dual inhibition.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10260004/
https://www.benchchem.com/product/b607614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vivo Study

Orthotopic AT/RT
Xenograft Model

l

Paxalisib
Monotherapy

'

Survival Benefit
(40 to 54 days)
1

T

|
Investigate
IResistance

Resistance Me‘:hanism Discovery

RNASeq on
Treated Tumors

i

Identified Reflexive
MAPK Pathway Activation

T

|
IProvides
IRationale

Combination i’herapy Rationale

Dual Inhibition Strategy:
Paxalisib (PI3K) +
Mirdametinib (MEK)

i

Synergistic Reduction
in Tumor Growth

Click to download full resolution via product page

Caption: Experimental workflow for paxalisib in AT/RT models.
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The combination of paxalisib with the MEK inhibitor mirdametinib demonstrated significant
synergy, effectively targeting both pathways to reduce AT/RT growth and viability.[6]

Preclinical Efficacy in Diffuse Midline Glioma (DMG)
| DIPG

DMG, including the brainstem-located DIPG, are universally fatal childhood malignancies with
no effective approved therapies.[12] The PI3K pathway is a key dependency in these tumors.

[417]

Quantitative Data: DIPG Models

Model Type Treatment Key Finding Reference

Synergistically
DIPG PDX Model o extended survival
Paxalisib + ONC201 [12][13][14]
(SU-DIPG-VI) from 73 to 100 days

(37% increase)

Synergistically
DIPG PDX Model o extended survival
Paxalisib + ONC201 [12][13][14]
(SF8626) from 36 to 43 days

(19% increase)

Experimental Protocols

o Patient-Derived Xenograft (PDX) Models: Two aggressive autopsy-derived DIPG models,
SU-DIPG-VI and SF8626, were utilized. These models involve implanting patient tumor
tissue into immunodeficient mice to create a system that more closely mimics human
disease.[12]

o Pharmacological Studies: The brain-penetrant small molecule ONC201 was initially tested,
but resistance was observed.[12]

o Proteomic and Genomic Analysis: Comprehensive analysis of the treated tumors revealed
that mitochondrial disruption caused by ONC201 led to a redox-activated RAS-PI3K/AKT
signaling, creating a dependency that could be exploited.[12] This finding provided the
rationale for combining ONC201 with a PI3K/AKT inhibitor.
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Combination Strategy in DIPG

The preclinical work demonstrated that while ONC201 has activity in DIPG, it also induces a
resistance mechanism through the PISK/AKT pathway. The addition of paxalisib effectively
counteracted this signaling, leading to synergistic survival benefits in highly aggressive DIPG
models.[12][13] This preclinical evidence supported the initiation of a Phase Il clinical trial
(PNOCO022) evaluating the combination of paxalisib and ONC201 in children with DMG.[13]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b607614?utm_src=pdf-body
https://academic.oup.com/neuro-oncology/article/24/Supplement_7/vii211/6826760
https://clin.larvol.com/trial-detail/NCT05009992
https://www.benchchem.com/product/b607614?utm_src=pdf-body
https://clin.larvol.com/trial-detail/NCT05009992
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Initial Treatment

Aggressive DIPG
PDX Models

'

ONC201 Treatment

:

Resistance Observed

1

T

I
Investigate
i Cause

Mechanism |nvestigation

Proteomics &
Genomics

;

Mitochondrial Disruption
-> Redox-Activated
RAS-PI3K/AKT Signaling

T

|
Provides
IRationale

Combinatién Therapy

Combination:
ONC201 + Paxalisib

'

Synergistic
Survival Extension

Click to download full resolution via product page

Caption: Logic for combining paxalisib with ONC201 in DIPG.
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Pediatric Pharmacokinetics

A first-in-pediatrics Phase | study (NCT03696355) was conducted to establish the safety and
maximum tolerated dose (MTD) of paxalisib in children with newly diagnosed DIPG or other
DMGs.[15][16]

itative Pl Kineti

AUCO0-48h Mean Half-Life o
Dose Level Finding Reference
(hr-ng/mL) (hr)
Established as
27 mg/mz 3399 + 1301 206 £9.1 the pediatric [16]
MTD
Exceeded MTD
(Dose-limiting
35 mg/m2 4462 + 2868 20.6+9.1 o [16]
toxicities
observed)

Experimental Protocol: Phase | Study

o Study Design: A rolling-6 dose-escalation design was used to evaluate the safety and
pharmacokinetic properties of once-daily oral paxalisib following focal radiotherapy.[16]

o Patient Population: Children with newly diagnosed DIPG and histone H3 K27M-mutant DMG.
[16]

o Pharmacokinetic Analysis: Non-compartmental plasma PK analyses were performed on
samples collected on days 1-3 of the first cycle (single-dose) and on day 28 (steady-state).
[16]

o Key Outcome: The pediatric MTD was established at 27 mg/mz2, which is roughly 80% of the
adult MTD. The safety profile was comparable to that observed in adults, with the most
common grade 3 or 4 adverse events being rash, neutropenia, and hyperglycemia.[16]

Conclusion
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Preclinical data provide a robust rationale for the clinical investigation of paxalisib in pediatric
brain tumors. In AT/RT models, paxalisib monotherapy extends survival, and combination with
a MEK inhibitor synergistically overcomes a key resistance pathway.[6] In aggressive DIPG
models, paxalisib synergizes with ONC201 to significantly prolong survival by counteracting a
treatment-induced activation of the PI3K pathway.[12][13] Pharmacokinetic studies have
successfully established a pediatric maximum tolerated dose, demonstrating a safety profile
consistent with that in adults.[16] These foundational preclinical findings have paved the way
for ongoing clinical trials that aim to translate this promising scientific evidence into meaningful
therapeutic advances for children with these devastating diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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